![molecular formula C19H21ClN2O3S B4885554 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide](/img/structure/B4885554.png)
3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential use in the treatment of B-cell malignancies.
作用机制
BTK is a cytoplasmic tyrosine kinase that plays a critical role in BCR signaling. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to the activation of various signaling pathways. 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide binds to the active site of BTK, preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide has been shown to induce apoptosis and inhibit proliferation of B-cells in preclinical studies. In addition, 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide has been shown to inhibit the migration and invasion of B-cells, which is important in preventing the spread of cancer cells. 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical studies.
实验室实验的优点和局限性
One advantage of 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide is its specificity for BTK, which reduces the risk of off-target effects. 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide is its potential toxicity, which may limit its use in clinical settings.
未来方向
Future studies on 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide could focus on its potential use in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. In addition, further studies on the safety and efficacy of 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide in clinical trials are needed to determine its potential as a therapeutic agent for B-cell malignancies.
合成方法
The synthesis of 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide involves several steps, including the condensation of 4-aminobenzenesulfonamide with cyclohexyl isocyanide, followed by the reaction with 3-chlorobenzoyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学研究应用
3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide has been extensively studied for its potential use in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide has demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells.
属性
IUPAC Name |
3-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-15-6-4-5-14(13-15)19(23)21-16-9-11-18(12-10-16)26(24,25)22-17-7-2-1-3-8-17/h4-6,9-13,17,22H,1-3,7-8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLNVXNNGRDGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。